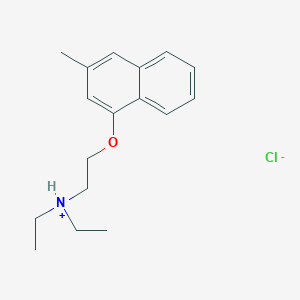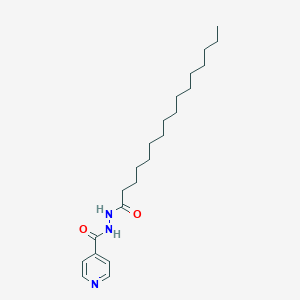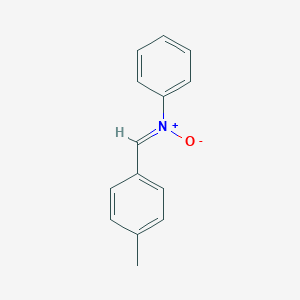
Nitrone, N-phenyl-alpha-p-tolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrone, N-phenyl-alpha-p-tolyl-, also known as PBN, is a stable free radical compound that has been widely used in scientific research. It is a versatile compound that has been utilized in various fields of research, including biochemistry, pharmacology, and neuroscience.
Wirkmechanismus
Nitrone, N-phenyl-alpha-p-tolyl- acts as a free radical scavenger by donating an electron to free radicals, thereby neutralizing them. It also has antioxidant properties, which help to protect cells from oxidative stress. Nitrone, N-phenyl-alpha-p-tolyl- has been shown to inhibit the activity of enzymes that produce free radicals, such as xanthine oxidase and NADPH oxidase.
Biochemical and Physiological Effects:
Nitrone, N-phenyl-alpha-p-tolyl- has been shown to have various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of oxidative stress, and the modulation of gene expression. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
Nitrone, N-phenyl-alpha-p-tolyl- has several advantages for lab experiments, including its stability, low toxicity, and ease of use. It can be easily administered to cells or animals and has a long half-life, making it suitable for long-term experiments. However, Nitrone, N-phenyl-alpha-p-tolyl- also has some limitations, including its poor solubility in water and its potential to react with other compounds, which can interfere with experimental results.
Zukünftige Richtungen
There are several future directions for research on Nitrone, N-phenyl-alpha-p-tolyl-, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its role in aging and longevity. Further research is also needed to fully understand the mechanism of action of Nitrone, N-phenyl-alpha-p-tolyl- and its interactions with other compounds in biological systems.
In conclusion, Nitrone, N-phenyl-alpha-p-tolyl- is a versatile compound that has been widely used in scientific research due to its antioxidant properties and ability to scavenge free radicals. It has been utilized in various fields of research, including neuroprotection, cardiovascular protection, and cancer treatment. Further research is needed to fully understand the potential of Nitrone, N-phenyl-alpha-p-tolyl- as a therapeutic agent and its role in biological systems.
Synthesemethoden
Nitrone, N-phenyl-alpha-p-tolyl- can be synthesized using various methods, including the reaction of alpha-phenyl-N-tert-butylnitrone with p-tolylmagnesium bromide, the reaction of alpha-phenyl-N-tert-butylnitrone with p-tolyl lithium, and the reaction of alpha-phenyl-N-tert-butylnitrone with p-tolylboronic acid. The most common method of synthesis is the reaction of alpha-phenyl-N-tert-butylnitrone with p-tolyl lithium.
Wissenschaftliche Forschungsanwendungen
Nitrone, N-phenyl-alpha-p-tolyl- has been widely used in scientific research due to its ability to scavenge free radicals and its antioxidant properties. It has been utilized in various fields of research, including neuroprotection, cardiovascular protection, and cancer treatment. Nitrone, N-phenyl-alpha-p-tolyl- has been shown to protect against ischemic brain injury, reduce the risk of atherosclerosis, and inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
19865-55-5 |
|---|---|
Produktname |
Nitrone, N-phenyl-alpha-p-tolyl- |
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-N-phenylmethanimine oxide |
InChI |
InChI=1S/C14H13NO/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-11H,1H3/b15-11- |
InChI-Schlüssel |
GIRQZCQKQNMCRZ-PTNGSMBKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=[N+](/C2=CC=CC=C2)\[O-] |
SMILES |
CC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)C=[N+](C2=CC=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




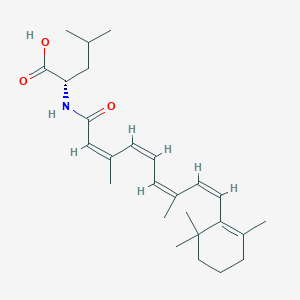
![(E,5S,6S)-5-acetyloxy-6-[(3R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B216892.png)
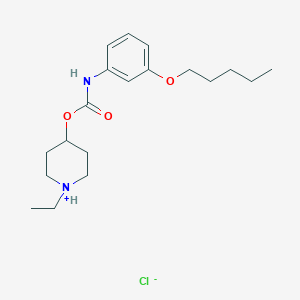
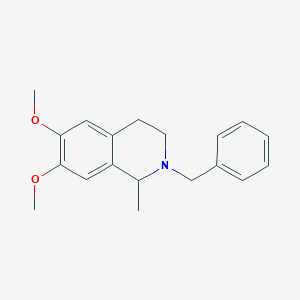
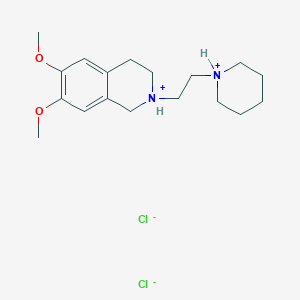

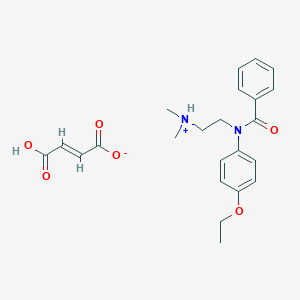

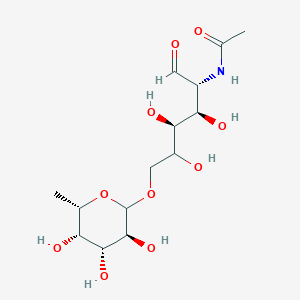
![[(2R,6R)-6-[(7S,10S,12R,13R,17S)-3,12-dihydroxy-10,13-dimethyl-7-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B216944.png)
